4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound that belongs to a class of chemical substances known for their diverse biological activities. This compound features an ethoxy group and an imidazo[1,2-a]pyridine moiety, which are significant in medicinal chemistry for their potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
The compound can be synthesized through various chemical reactions involving starting materials that include benzamides and imidazo[1,2-a]pyridine derivatives. Information regarding its synthesis and properties can be found in scientific literature and patent databases, such as those provided by Google Patents and PubChem.
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is classified as an organic compound. Specifically, it falls under the category of amides due to the presence of the amide functional group. Additionally, its imidazo[1,2-a]pyridine structure categorizes it within heterocyclic compounds, which are known for their significance in pharmaceuticals.
The synthesis of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure of the synthesized compound.
The molecular structure of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can be represented using various notations:
CCOC(=O)NCC1=CN=C2C(=C1)C=CC=N2
InChI=1S/C15H18N4O2/c1-3-19-14(17)18-12-5-7-15(20-12)16-9-6-8-13(16)21/h5-9H,3H2,1-2H3,(H,17,18)
The molecular formula is , with a molecular weight of approximately 286.33 g/mol. The presence of nitrogen atoms in the imidazole ring contributes to its potential biological activity.
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide may undergo various chemical reactions:
Each reaction requires specific conditions such as catalysts or solvents to facilitate transformation while maintaining structural integrity.
The mechanism of action for 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is not fully elucidated but is hypothesized based on its structural components:
Further pharmacological studies are necessary to determine specific interactions and confirm its mechanism of action in vivo.
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can be obtained from chemical databases such as PubChem.
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has potential applications in:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: